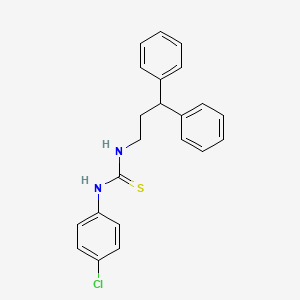
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research. DPTU belongs to the class of thiourea compounds, which are known for their diverse biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to inhibit the activity of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have several biochemical and physiological effects. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is a stable compound that can be easily synthesized and stored. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea is also a relatively inexpensive compound that can be used in high-throughput screening assays. However, N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has some limitations for lab experiments. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has a low solubility in water, which can limit its bioavailability in vivo. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea also has a high lipophilicity, which can affect its distribution and metabolism in vivo.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea. One direction is to investigate the structure-activity relationship of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in vivo to optimize its dosing and administration. A third direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Overall, the research on N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has the potential to provide new insights into the mechanisms of oxidative stress and inflammation and to identify new therapeutic targets for various diseases.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been widely used in scientific research as a tool compound to study the function of various biological systems. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to modulate the activity of several enzymes, such as cytochrome P450, monoamine oxidase, and peroxidase. N-(4-chlorophenyl)-N'-(3,3-diphenylpropyl)thiourea has also been used to investigate the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3,3-diphenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S/c23-19-11-13-20(14-12-19)25-22(26)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQJKVCLZTFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3,3-diphenylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)
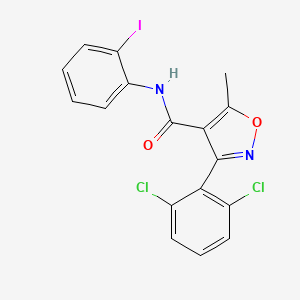
![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)

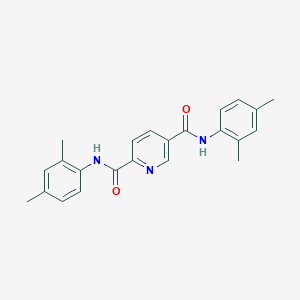
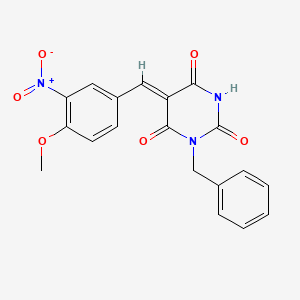
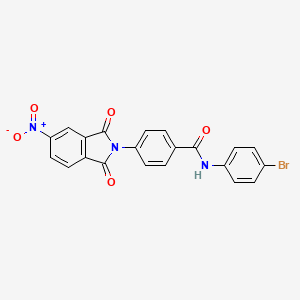

![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)

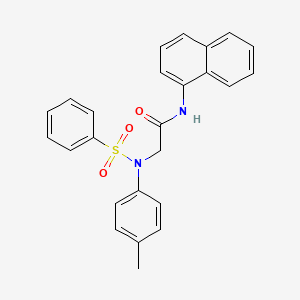
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)

